molecular formula C16H18N2OS B12589390 2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide

2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide

Cat. No.: B12589390
M. Wt: 286.4 g/mol
InChI Key: BFZWEJAZTKTFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes a phenanthridine core and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Phenanthridine Core: The phenanthridine core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the phenanthridine core.

    Acetamide Formation: The final step involves the reaction of the sulfanyl group with an acetamide derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenanthridine core can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl or acetamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the phenanthridine core can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The phenanthridine core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The sulfanyl group may also interact with various enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(7,8,9,10-Tetrahydro-8-methyl-6-phenanthridinyl)thio]acetamide
  • N-cyclopentyl-2-[(7,8,9,10-tetrahydro-8-methyl-6-phenanthridinyl)thio]acetamide
  • N-(5-methyl-3-isoxazolyl)-2-[(7,8,9,10-tetrahydro-3-methyl-6-phenanthridinyl)thio]acetamide

Uniqueness

2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide is unique due to its specific structural features, such as the combination of a phenanthridine core with a sulfanylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

2-[(8-methyl-7,8,9,10-tetrahydrophenanthridin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H18N2OS/c1-10-6-7-11-12-4-2-3-5-14(12)18-16(13(11)8-10)20-9-15(17)19/h2-5,10H,6-9H2,1H3,(H2,17,19)

InChI Key

BFZWEJAZTKTFEF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=NC3=CC=CC=C23)SCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.